molecular formula C11H20O4 B3009087 4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid CAS No. 308349-47-5

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid

Cat. No.: B3009087
CAS No.: 308349-47-5
M. Wt: 216.277
InChI Key: UEKAFFVRXJSHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.277. The purity is usually 95%.
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Scientific Research Applications

Conversion to Acid Chlorides

A study by Greenberg and Sammakia (2017) showed that tert-butyl esters, including compounds similar to 2-Isopropylsuccinic acid 1-tert-butyl ester, can be converted to acid chlorides using thionyl chloride. This reaction is selective, allowing for the conversion of tert-butyl esters in the presence of other esters like benzyl, methyl, ethyl, and isopropyl esters (Greenberg & Sammakia, 2017).

Chain Transfer Agents in Polymerization

Hotta, Kanazawa, and Aoshima (2020) demonstrated the use of tert-butyl esters as chain transfer agents (CTAs) in the copolymerization of vinyl ether and oxirane. They found that these esters can facilitate the polymerization process, leading to the formation of polymers with specific end groups (Hotta, Kanazawa & Aoshima, 2020).

Structural Characterization in Mass Spectrometry

Tintaru et al. (2011) used tert-butyl esters, similar to 2-Isopropylsuccinic acid 1-tert-butyl ester, for the structural characterization of poly(amino)ester dendrimers in electrospray ionization tandem mass spectrometry. This study highlighted the utility of these esters in understanding the structure of complex molecules (Tintaru et al., 2011).

Synthesis of Sulfinyl Compounds

Wei and Sun (2015) explored how sulfoxides bearing a tert-butyl group, like 2-Isopropylsuccinic acid 1-tert-butyl ester, can be activated and used to synthesize a range of sulfinic acid amides, sulfoxides, and esters. Their research contributes to the development of new chemical synthesis methods (Wei & Sun, 2015).

Catalytic Asymmetric Oxidation

Cogan et al. (1998) reported the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of compounds like tert-butanesulfinamides and tert-butyl sulfoxides. This study showcases the potential of tert-butyl esters in catalysis and asymmetric synthesis (Cogan et al., 1998).

Improved Synthesis Methods

Degennaro et al. (2016) developed a method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems. This method is more efficient and sustainable than traditional batch processes, and it involves compounds related to 2-Isopropylsuccinic acid 1-tert-butyl ester (Degennaro et al., 2016).

Properties

IUPAC Name

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-7(2)8(6-9(12)13)10(14)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKAFFVRXJSHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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